Product packaging for (6-fluoro-1H-indazol-3-yl)methanol(Cat. No.:CAS No. 518990-03-9)

(6-fluoro-1H-indazol-3-yl)methanol

Cat. No.: B8809343
CAS No.: 518990-03-9
M. Wt: 166.15 g/mol
InChI Key: YYLHHVIYRGVGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Fluoro-1H-indazol-3-yl)methanol, with CAS Number 518990-03-9, is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . It is a member of the indazole family, a class of heterocyclic compounds known as benzopyrazoles that are valued in medicinal chemistry for their lipophilicity and resistance to metabolic degradation . Indazole derivatives, such as this fluorinated methanol compound, are recognized for a broad spectrum of biological activities and are frequently explored in pharmaceutical research for their potential as core scaffolds in developing novel therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific storage conditions, please consult the product documentation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O B8809343 (6-fluoro-1H-indazol-3-yl)methanol CAS No. 518990-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518990-03-9

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(6-fluoro-2H-indazol-3-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11)

InChI Key

YYLHHVIYRGVGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)CO

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 1h Indazol 3 Yl Methanol

Advanced Synthetic Techniques and Reaction Condition Optimization

Catalytic Systems Employed in Indazole Synthesis

The construction of the indazole scaffold, a critical step in the synthesis of its derivatives, is often facilitated by various catalytic systems. Transition-metal catalysis, in particular, has emerged as a powerful tool for creating functionalized indazoles. researchgate.net

A range of metals have been employed to catalyze the formation of the indazole ring system through different mechanistic pathways. These catalytic approaches offer high efficiency and functional group compatibility. nih.govnih.gov

Catalyst SystemReaction TypePrecursorsKey Findings & Reference
Rhodium (III) C–H Bond Functionalization / Cyclative CaptureAzobenzenes and AldehydesProvides an efficient, one-step synthesis of N-aryl-2H-indazoles. The azo moiety directs C-H activation and acts as a nucleophile to trap the aldehyde addition product. nih.gov
Copper (II) Acetate N-N Bond Formationo-Aminobenzonitriles and Organometallic ReagentsMediates the cyclization of ketimine intermediates, using oxygen as the sole oxidant, to produce 1H-indazoles in good to excellent yields. nih.gov
Palladium (II) Acetate Oxidative BenzannulationPyrazoles and Internal AlkynesEnables the construction of 1H-indazoles with various substituents on the benzene (B151609) ring in moderate to good yields. nih.gov
Silver (I) Intramolecular Oxidative C–H Bond AminationN-(2-alkynylphenyl)-N-arylhydrazinesA silver(I)-mediated reaction has been successfully used to synthesize methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov
Cobalt (III) C–H Bond Functionalization / CyclizationAzobenzenes and AldehydesCobalt(III) catalysts have been used for the single-step assembly of N-aryl-2H-indazoles, demonstrating a broad substrate scope including various aryl, hetero, and alkyl aldehydes. nih.gov
Metal-Free Condensation / Cyclization2-Aminophenones and Hydroxylamine DerivativesA one-pot, metal-free reaction that is operationally simple, insensitive to air and moisture, and shows broad functional group tolerance. organic-chemistry.org

These catalytic methods underscore the versatility available to chemists for constructing the core indazole structure, including those with fluorine substitution. nih.gov

Exploration of Green Chemistry Principles in Indazole Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and functionalization of indazole derivatives to enhance efficiency, reduce waste, and improve safety. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has been identified as a highly effective green technique for the functionalization of indazoles. rasayanjournal.co.in This method often leads to significantly increased reaction rates, higher yields, and a reduction in byproducts compared to conventional heating methods. rasayanjournal.co.in A notable application is the Selectfluor-mediated regioselective C3-formylation of 2H-indazoles, which uses dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under microwave conditions to produce 3-formyl 2H-indazoles in moderate to excellent yields. thieme-connect.de

Greener Catalysts and Solvents: The development of environmentally benign catalytic systems is a cornerstone of green chemistry.

Ammonium Chloride (NH₄Cl): This low-cost and milder acid has been used to catalyze the synthesis of 1H-indazole derivatives in ethanol, offering high yields, shorter reaction times, and a simple experimental procedure. samipubco.com

Natural Catalysts: In some indazole syntheses, natural catalysts like lemon peel powder have been used, providing good yields under ultrasound irradiation.

Aqueous Media: Performing reactions in water is a key green strategy. The reaction of indazoles with formaldehyde (B43269) has been successfully carried out in aqueous hydrochloric acid, highlighting the potential for using water as a solvent in indazole derivatization. nih.gov

Alternative and Milder Reaction Pathways: Developing synthetic routes that avoid harsh reagents and conditions is crucial.

Photocatalysis: Visible-light-induced functionalization is an emerging green protocol. rasayanjournal.co.in Photocatalytic methods for the direct C3-amidation of 2H-indazoles can eliminate the need for expensive transition metal catalysts and harsh reaction conditions. acs.org

Mild Nitrosation: The synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation employs mild acidic conditions, which is a significant improvement over harsher traditional methods. nih.govrsc.org

Green Chemistry ApproachSpecific MethodKey AdvantagesReference
Alternative Energy Source Microwave IrradiationIncreased reaction rates and yields, reduced byproducts. rasayanjournal.co.in rasayanjournal.co.inthieme-connect.de
Benign Catalysts Ammonium Chloride (NH₄Cl)Low-cost, mild conditions, high yields, shorter reaction times. samipubco.com
Renewable Solvents Ethanol / WaterEnvironmentally friendly, low cost, improved safety. nih.govsamipubco.com
Photocatalysis Visible-Light-Mediated ReactionsAvoids transition metal catalysts and harsh conditions, high efficiency. acs.org

The adoption of these green chemistry principles not only makes the synthesis of compounds like (6-fluoro-1H-indazol-3-yl)methanol more sustainable but also often leads to more efficient and cost-effective processes. rasayanjournal.co.insamipubco.com

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indazol 3 Yl Methanol Derivatives

Rational Design Principles for Analogues of (6-Fluoro-1H-indazol-3-yl)methanol

The development of analogues of this compound is often guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The indazole nucleus itself is a well-recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets, including protein kinases, which are crucial in cancer signaling pathways.

The design of new derivatives frequently involves a strategy of molecular hybridization, where the this compound core is combined with other pharmacologically active fragments. This approach aims to create bifunctional molecules with potentially synergistic or enhanced biological effects. For instance, the 1H-indazole-3-amine structure is a known hinge-binding fragment for tyrosine kinases, and this knowledge can be applied to the design of new inhibitors.

Another key design principle is the strategic modification of substituents to probe the steric and electronic requirements of the target's binding site. The introduction of different functional groups at various positions of the indazole ring or the modification of the hydroxymethyl group allows for a systematic exploration of the SAR, leading to the identification of compounds with improved anticancer activity.

Impact of Substituent Variation on the Indazole Ring System

The nature and position of substituents on the indazole ring play a pivotal role in modulating the biological activity of this compound derivatives.

Effects of Fluorine Position and Substitution Patterns

The presence and location of a fluorine atom on the benzene (B151609) ring of the indazole scaffold can significantly influence the compound's physicochemical properties and its interaction with biological targets. While direct comparative studies on the positional isomers of fluorine on the (1H-indazol-3-yl)methanol backbone are not extensively documented in the available literature, insights can be drawn from related indazole and indole (B1671886) series.

For example, in a series of (E)-3-(fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives, compounds with a 5-fluoro or 6-fluoro substitution exhibited high cytotoxic activity against a metastatic colorectal cancer cell line, with GI50 values of 7 nM and 6 nM, respectively. nih.gov This suggests that fluorine at the C-6 position, as in the parent compound of this article, is a favorable substitution for potent anticancer activity.

Influence of Substituents at Other Benzene Ring Positions (e.g., C-4, C-5, C-7)

The substitution pattern on the benzene portion of the indazole ring is a critical determinant of biological activity. In a study of 1H-indazole derivatives, the introduction of a 4-(4-methylpiperazin-1-yl)phenyl group at the C-6 position, while modifying substituents at C-3, led to compounds with potent growth inhibitory activity against several cancer cell lines. nih.gov This highlights the importance of the C-6 position for accommodating larger, often basic, substituents that can form key interactions with the target protein.

Conversely, modifications at other positions can have varied effects. For instance, moving an amino group to the meta-position (C-4 or C-5) of the indazole did not improve potency in one series of compounds. nih.gov This indicates that the topology of the binding site is highly specific and that substituent placement is crucial for optimal interaction.

The following table summarizes the impact of various substituents on the indazole ring based on findings from related indazole derivative studies.

PositionSubstituentObserved Effect on Anticancer ActivityReference
C-53-FluorophenylFavorable for activity against K562 cells nih.gov
C-64-(4-Methylpiperazin-1-yl)phenylPotent growth inhibitory activity nih.gov
C-64-(4-Methylpiperazin-1-yl)pyridin-3-ylMaintained or improved potency in certain contexts nih.gov

This table is illustrative and based on findings from various indazole scaffolds, not exclusively this compound.

Structural Modifications and Stereochemical Considerations of the C-3 Hydroxymethyl Moiety

The hydroxymethyl group at the C-3 position of the indazole ring is a key functional handle that can be modified to fine-tune the biological activity of the molecule. Its ability to act as a hydrogen bond donor and acceptor makes it a crucial point of interaction with biological targets.

A study on the reaction of indazoles with formaldehyde (B43269) demonstrated the formation of (1H-indazol-1-yl)methanol derivatives, providing a synthetic basis for the parent compound of this article. nih.gov The reactivity of this group allows for further derivatization, such as esterification, etherification, or replacement with other functional groups, to explore the SAR. For example, in a related series of indazole derivatives, the transformation of a vinyl linker at C-3 to an ethyl linker resulted in a reduction in potency, indicating the importance of the rigidity and electronic nature of this part of the molecule. nih.gov

Enantiomeric Purity and Chiral Recognition in Bioactivity

The C-3 position of this compound is not inherently chiral. However, modifications to the hydroxymethyl group or the introduction of substituents that create a chiral center can lead to enantiomeric pairs. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

While specific studies on the chiral separation and differential bioactivity of this compound derivatives are not prevalent in the searched literature, the principle of chiral recognition is a fundamental aspect of drug design. The differential interaction of enantiomers with a chiral biological target, such as an enzyme or receptor, can lead to one enantiomer being significantly more potent than the other. Therefore, for any chiral derivative of this compound, the determination of the absolute configuration and the evaluation of the individual enantiomers would be a critical step in the drug development process.

6 Fluoro 1h Indazol 3 Yl Methanol As a Key Chemical Scaffold in Drug Discovery Research

Role as an Intermediate in the Synthesis of Bioactive Molecules

(6-Fluoro-1H-indazol-3-yl)methanol serves as a critical intermediate in the multi-step synthesis of complex bioactive molecules. Its hydroxymethyl group at the 3-position and the fluorine atom at the 6-position provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

One of the primary applications of this compound is in the synthesis of substituted indazole derivatives targeting various protein kinases, which are key players in cell signaling pathways and are often dysregulated in diseases such as cancer. For instance, this compound is a precursor for the synthesis of potent inhibitors of receptor tyrosine kinases, which are crucial targets in oncology.

The synthesis typically involves the conversion of the methanol (B129727) group into a more reactive species, such as a halide or a mesylate, which can then undergo nucleophilic substitution reactions with a variety of amines, phenols, or other nucleophiles. This allows for the introduction of different side chains and functional groups, leading to the generation of large libraries of compounds for biological screening.

Contributions to Lead Compound Identification and Optimization

The 6-fluoro-1H-indazole scaffold, accessible from this compound, has been instrumental in the identification and optimization of lead compounds in various drug discovery programs. Structure-activity relationship (SAR) studies have repeatedly highlighted the importance of the substitution pattern on the indazole ring for achieving high potency and selectivity.

The fluorine atom at the 6-position can significantly influence the electronic properties of the indazole ring system, which in turn can affect its interaction with the target protein. Furthermore, the C-F bond is known for its high strength and ability to block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

In the development of kinase inhibitors, for example, the strategic placement of a fluorine atom on the indazole core has been shown to enhance binding affinity to the ATP-binding pocket of the enzyme. Researchers can systematically modify other parts of the molecule while retaining the 6-fluoro-indazole core to fine-tune the compound's properties and identify candidates with the desired therapeutic profile.

Strategic Application in Targeted Molecular Design and Development

The use of this compound extends beyond random screening and plays a significant role in the rational and targeted design of new drugs. Based on the three-dimensional structure of a biological target, medicinal chemists can design molecules that are predicted to bind with high affinity and specificity.

The rigid indazole scaffold of this compound provides a well-defined framework for orienting various functional groups in space to interact with specific amino acid residues in the active site of an enzyme or receptor. The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, further enhancing the binding affinity.

This targeted approach allows for the development of highly selective drugs with fewer off-target effects, leading to improved safety and efficacy. The commercial availability of this compound facilitates the rapid synthesis of these designed molecules for experimental validation. evitachem.com

Broader Utility in Fine Chemical Synthesis and Agrochemical Development

While the primary focus of this compound has been in the pharmaceutical sector, its utility is not limited to drug discovery. The unique reactivity of this compound makes it a valuable building block in the synthesis of a variety of fine chemicals. evitachem.com These include specialized dyes, electronic materials, and other high-performance organic molecules where the presence of a fluorinated heterocyclic core can impart desirable properties.

In the field of agrochemicals, the development of new herbicides, fungicides, and insecticides often relies on the discovery of novel chemical scaffolds with high biological activity and favorable environmental profiles. The indazole ring system is a known pharmacophore in some agrochemical products, and the introduction of a fluorine atom can enhance their efficacy and metabolic stability in plants and insects. While specific examples of agrochemicals derived from this compound are not widely published, its potential in this area is significant given the proven track record of fluorinated heterocycles in modern agrochemical research. evitachem.com

Pharmacological and Molecular Interaction Research on 6 Fluoro 1h Indazol 3 Yl Methanol Containing Structures

Evaluation of Biological Target Modulation and Selectivity

Research into compounds featuring the 6-fluoro-1H-indazol-3-yl core reveals a pattern of interaction with several important biological targets. The unique electronic and structural characteristics imparted by the fluoro-indazole group drive the selectivity and modulatory activity of these molecules.

Receptor Binding and Modulation Studies (e.g., CFTR, CB1 receptor, α2-AR)

While direct studies on (6-fluoro-1H-indazol-3-yl)methanol itself are limited, research on related indazole and indole (B1671886) structures provides insight into the potential receptor-modulating activities of this chemical class.

Cannabinoid Type 1 (CB1) Receptor: The CB1 receptor, a G-protein coupled receptor involved in pain, cognition, and metabolism, has been a target for modulator development. uni.lu Though psychoactive side effects have limited the clinical use of direct agonists, allosteric modulators offer a promising alternative. uni.lu Studies have identified indole derivatives, structurally related to indazoles, as allosteric modulators of the CB1 receptor. nih.gov For instance, Org27569, an indole-based compound, was identified as a negative allosteric modulator (NAM) that binds to a site within the transmembrane helix region of the CB1 receptor. nih.gov This suggests that heterocyclic scaffolds, including the fluoro-indazole moiety, could be oriented to interact with allosteric sites on GPCRs, thereby modulating receptor activity without directly competing with the endogenous ligand. nih.gov

α2-Adrenergic Receptor (α2-AR): The α2-adrenergic receptors are inhibitory G-protein coupled receptors that play a role in regulating neurotransmitter release. nih.gov While specific binding studies linking the this compound scaffold to α2-AR were not prominent in the reviewed literature, the general ability of indazole-containing compounds to interact with GPCRs suggests this as a potential area for future investigation.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): No specific research was identified linking this compound-containing structures to the modulation of the CFTR protein in the available literature.

Enzyme Inhibition Assays (e.g., DNA gyrase, nitric oxide synthase, tyrosine kinase)

The fluoro-indazole scaffold has proven to be a valuable component in the design of potent and selective enzyme inhibitors.

DNA Gyrase: Compounds containing a fluoro-aromatic moiety have been identified as potent inhibitors of bacterial DNA gyrase, a validated target for antibiotics. nih.gov In a series of novel bacterial topoisomerase inhibitors (NBTIs), derivatives with a p-fluoro phenyl group demonstrated enhanced inhibition of S. aureus DNA gyrase compared to unsubstituted analogues. nih.gov The potency of these inhibitors was found to increase with the size of the halogen substituent (F << Cl < Br ~ I), which points to the critical role of halogen bonding in the interaction with the enzyme's active site. nih.gov These compounds stabilize the single-stranded DNA cleavage complexes, acting as DNA gyrase poisons. nih.gov

Nitric Oxide Synthase (NOS): Indazole derivatives have been explored as inhibitors of nitric oxide synthase, an enzyme family that produces the signaling molecule nitric oxide. The compound 7-nitro indazole, which is structurally related to the 6-fluoro-indazole core, was identified as a selective inhibitor of the neuronal isoform of NOS (nNOS). This selectivity allows for the dissociation of central nervous system effects from the cardiovascular effects associated with non-selective NOS inhibition. The ability of the indazole ring to fit into the enzyme's active site makes it a suitable scaffold for developing isoform-selective inhibitors.

Tyrosine and Serine/Threonine Kinases: Kinases are crucial targets in oncology and immunology. A derivative containing a 6-fluoro-tetrahydro-1H-carbazole structure, BMS-986142, was developed as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), which is essential for B cell signaling. More directly related, a novel compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of the ALK5 receptor, a serine/threonine kinase involved in cancer and fibrosis. This compound exhibited a strong inhibitory effect in a cellular assay with an IC₅₀ value of 3.5 nM.

Table 1: Enzyme Inhibition by this compound-Related Structures

Compound Class/Example Target Enzyme Key Findings IC₅₀ Value
Fluoro-phenyl NBTI derivative S. aureus DNA gyrase Enhanced inhibitory potency compared to unsubstituted analog. nih.gov Not specified for fluoro, but bromo/iodo derivatives had IC₅₀ of 7-11 nM. nih.gov
7-Nitro indazole Neuronal Nitric Oxide Synthase (nNOS) Selective inhibition of nNOS over other isoforms. Not specified
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... ALK5 Receptor Potent inhibitory effects in cellular assays. 3.5 ± 0.4 nM

Cellular and Mechanistic Investigations in In Vitro Models (e.g., cancer cell lines, antimicrobial activity)

The biological target modulation by fluoro-indazole-containing compounds translates into significant activity at the cellular level, particularly in cancer and microbiology.

Cancer Cell Lines: Indazole derivatives have demonstrated promising antitumor activity across various cancer cell lines. nih.gov One study synthesized a series of 1H-indazole-3-amine derivatives and found that compound 6o had a potent inhibitory effect on the K562 chronic myeloid leukemia cell line, with an IC₅₀ of 5.15 µM. nih.gov This compound showed good selectivity, being less toxic to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov Mechanistic studies revealed that compound 6o induced apoptosis and caused cell cycle arrest in the G0/G1 phase. nih.gov Similarly, an indole-chalcone compound containing a 6-fluoro-1H-indol-3-yl group, FC116 , showed high potency against metastatic colorectal cancer (mCRC) cell lines, including oxaliplatin-resistant HCT-116/L cells. nih.gov FC116 was found to induce G2/M phase arrest by interacting with microtubules. nih.gov

Antimicrobial Activity: The inhibition of DNA gyrase by fluoro-aromatic compounds directly correlates with antibacterial activity. nih.gov The NBTIs with p-halogenated phenyl groups showed potent activity against both S. aureus and E. coli. nih.gov The derivatives with bromo and iodo substituents, which showed the strongest enzyme inhibition, also displayed the most significant antibacterial effects, with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range. nih.gov This demonstrates that the this compound scaffold is a promising starting point for developing new antimicrobial agents that function by targeting essential bacterial enzymes. nih.gov

Table 2: Cellular Activity of this compound-Related Structures

Compound Example Cell Line Activity Type Key Result
Compound 6o (Indazole derivative) K562 (Leukemia) Anticancer IC₅₀ = 5.15 µM nih.gov
Compound 6o (Indazole derivative) HEK-293 (Normal) Cytotoxicity IC₅₀ = 33.2 µM nih.gov
FC116 (Indole-chalcone) HCT-116/L (Colorectal Cancer) Anticancer GI₅₀ > FC77 (6 nM) nih.gov
Bromo/Iodo NBTI derivatives S. aureus Antimicrobial Potent MIC values (eightfold lower than chloro-derivative). nih.gov

Ligand-Protein Interaction Profiling and Specificity

The efficacy and selectivity of drugs containing the fluoro-indazole scaffold are determined by their precise interactions within the ligand-binding pockets of their target proteins. These interactions include hydrogen bonding, pi-pi stacking, and hydrophobic contacts.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the specificity of ligand-protein interactions. The presence of the indazole nitrogen atoms and the methanol (B129727) hydroxyl group in the parent compound provides sites for hydrogen bond donation and acceptance. In the context of DNA gyrase inhibitors, the design of NBTIs relied on the assumption that the ligand would form hydrogen or halogen bonds with the GyrA backbone interface. nih.gov Molecular simulations of p-halogenated derivatives bound to the enzyme active site confirmed the formation of a symmetrical bifurcated halogen bond between the ligand's halogen atom and the backbone carbonyls of two Ala68 residues, an interaction critical for potent inhibition. nih.gov The methanol group in the title compound would further be expected to strengthen interactions with polar residues in a protein backbone, potentially enhancing secondary structure formation in the target protein.

Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Binding Prediction

While specific molecular docking studies for (6-fluoro-1H-indazol-3-yl)methanol are not extensively detailed in public literature, the broader indazole scaffold is a frequent subject of such investigations. Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. These simulations are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For instance, various indazole derivatives have been the focus of docking studies to evaluate their potential as therapeutic agents. Research on 3-carboxamide indazole derivatives has utilized docking simulations to assess their binding efficacy in the context of renal cancer. nih.govresearchgate.net Similarly, novel 3-chloro-6-nitro-1H-indazole derivatives were evaluated as potential antileishmanial candidates through docking and molecular dynamics simulations, which predicted their binding conformation with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov In other studies, N-substituted indazole-3-carboxamides were designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with molecular modeling guiding the design strategy. nih.gov These examples underscore the utility of computational modeling for the indazole class of compounds, a strategy that is directly applicable to this compound for exploring its potential biological targets. The process often involves energy minimization of the ligand molecule using force fields like MMFF4, followed by docking into the active site of a target receptor. ajchem-a.com

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are a powerful tool for probing the intrinsic properties of molecules like this compound. These calculations provide detailed information on electronic structure, molecular geometry, and conformational stability.

Studies on closely related compounds demonstrate the application of these methods. For example, research on 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine employed Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level to perform a meticulous conformational analysis and identify the most stable structure. researchgate.net These calculations also determined the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding charge transfer within the molecule. researchgate.net

Furthermore, theoretical calculations have been instrumental in understanding the fundamental chemistry of the parent indazole ring. Calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase and in water. nih.gov These theoretical findings provide a sound basis for experimental observations and are crucial for predicting the reactivity and isomerism of substituted indazoles. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for studying their dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of indazole derivatives, particularly for distinguishing between N1 and N2 substituted isomers, which often have distinct chemical and biological properties. In the synthesis of (1H-indazol-1-yl)methanol derivatives from the reaction of NH-indazoles with formaldehyde (B43269), ¹H NMR was used to unequivocally prove that the substitution occurred at the 1-position. nih.govacs.org

To further solidify these experimental assignments, theoretical calculations of NMR chemical shifts using methods like Gauge-Invariant Atomic Orbitals (GIAO) at the B3LYP/6-311++G(d,p) level have been performed. nih.govacs.org This combination of experimental NMR and theoretical calculation provides a robust framework for the structural characterization of indazolylmethanols and their derivatives.

Table 1: Predicted Collision Cross Section (CCS) Data for 6-fluoro-1H-indazol-3-ol Adducts Data provides an example of mass spectrometry-related predictions for a closely related compound.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺153.04587124.2
[M+Na]⁺175.02781136.4
[M-H]⁻151.03131123.3
[M+NH₄]⁺170.07241144.7
[M+K]⁺191.00175131.4
[M+H-H₂O]⁺135.03585117.5
[M+HCOO]⁻197.03679145.3
[M+CH₃COO]⁻211.05244138.2
Source: PubChemLite. uni.lu

This data is crucial for identifying the compound in complex mixtures and for structural verification.

X-ray Crystallographic Analysis of (1H-indazol-1-yl)methanol Derivatives and Related Scaffolds

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, angles, and three-dimensional arrangement in the solid state. While a crystal structure for this compound has not been reported in the reviewed literature, the first X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been determined, providing invaluable insight into the structural features of this class of compounds. nih.govacs.org

The solved structures include the parent (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives. A key structural feature revealed in all four compounds is the formation of dimers through intermolecular O-H···N hydrogen bonds between the methanol (B129727) hydroxyl group and the N2 atom of an adjacent indazole ring. nih.govacs.org The orientation of the hydroxymethyl group relative to the indazole ring system is defined by specific torsion angles.

Table 2: Key Torsion Angles in (1H-indazol-1-yl)methanol Derivatives

CompoundN2–N1–C–O Angle (°)N1–C–O–H Angle (°)
(1H-Indazol-1-yl)methanol75.4105.5
(4-Nitro-1H-indazol-1-yl)methanol85.698.8
(5-Nitro-1H-indazol-1-yl)methanol85.0100.7
(6-Nitro-1H-indazol-1-yl)methanol86.4101.3
Source: The Journal of Organic Chemistry. nih.govacs.org

These structural details are fundamental for understanding the supramolecular chemistry of these compounds and for designing molecules with specific solid-state properties.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (6-fluoro-1H-indazol-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves fluorination of a pre-functionalized indazole core. For example, analogous fluorinated pyridine derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via nucleophilic substitution using potassium fluoride in dimethyl sulfoxide (DMSO) under controlled temperatures (60–80°C) . For indazole systems, Vilsmeier-Haack formylation followed by reduction (e.g., NaBH₄ or LiAlH₄) of the aldehyde intermediate is a plausible route, as seen in related indole methanol syntheses . Optimization should focus on solvent selection (polar aprotic solvents enhance fluorination), stoichiometry of fluorinating agents, and reaction monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution (δ ~ -110 to -150 ppm for aromatic C-F), while ¹H NMR identifies the hydroxymethyl group (δ ~ 4.5–5.0 ppm, exchangeable with D₂O) .
  • X-ray Crystallography : SHELX software is widely used for structural refinement. For example, asymmetric unit analysis and π–π interactions in fluorinated benzothiazoles highlight the importance of intermolecular stabilization in crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ expected at m/z 181.06 for C₈H₇FN₂O).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity of this compound derivatives?

Discrepancies often arise from divergent purification methods or starting material quality. For instance:

  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity but may reduce yields due to compound adsorption .
  • Crystallization : Solvent selection (e.g., ethanol/water mixtures) can enhance crystal purity, as demonstrated in indole methanol derivatives .
  • Analytical Cross-Validation : Combine HPLC (C18 column, MeCN/H₂O mobile phase) with ¹H/¹⁹F NMR to assess batch consistency .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • DFT Studies : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing fluoro group lowers HOMO energy, directing reactivity to the indazole N1/N2 positions .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or methanol to optimize reaction solvents .
  • Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) suggest feasible routes by comparing analogous compounds .

Q. How can researchers evaluate the bioactivity of this compound in drug discovery pipelines?

  • In Vitro Assays : Screen against kinase targets (e.g., PI3Kα) due to structural similarity to indazole-based inhibitors .
  • ADME Profiling : Use Caco-2 cell models for permeability studies and cytochrome P450 assays to assess metabolic stability .
  • Structure-Activity Relationships (SAR) : Compare with analogs like (6-chloro-1H-indazol-3-yl)methanol to quantify fluorine’s impact on potency .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as fluorinated compounds may release volatile byproducts .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.